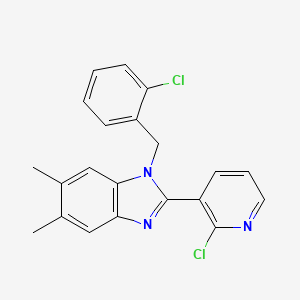

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

1-(2-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 1,3-benzimidazole core substituted at the 1-position with a 2-chlorobenzyl group, at the 2-position with a 2-chloro-3-pyridinyl moiety, and at the 5- and 6-positions with methyl groups. Its molecular formula is C₂₂H₁₈Cl₂N₃, with a molecular weight of 407.3 g/mol (estimated). The compound’s structure combines aromatic heterocycles (benzimidazole and pyridine) with halogenated and alkyl substituents, which are common in pharmacologically active molecules. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-6-3-4-8-17(15)22)21(25-18)16-7-5-9-24-20(16)23/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVJEWIKCUUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Profile

Molecular Architecture

The target compound features a benzimidazole core (C7H6N2) substituted at three positions:

- N-1 : 2-Chlorobenzyl group, introducing steric bulk and electronic modulation via the ortho-chloro substituent.

- C-2 : 2-Chloro-3-pyridinyl moiety, enabling hydrogen bonding and π-stacking interactions.

- C-5/C-6 : Methyl groups enhancing lipophilicity (clogP ≈ 3.8) and metabolic stability.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | C21H17Cl2N3 |

| Molecular weight | 382.29 g/mol |

| Predicted boiling point | 589.9±60.0°C |

| Density | 1.30±0.1 g/cm³ |

| pKa | 3.29±0.10 |

| SMILES | CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl |

The ortho-chloro groups on both aromatic systems contribute to reduced aqueous solubility (<0.1 mg/mL predicted) while enhancing membrane permeability.

Synthetic Methodologies

Conventional Stepwise Synthesis

Benzimidazole Core Formation

The 5,6-dimethylbenzimidazole intermediate is synthesized via acid-catalyzed cyclization of 4,5-dimethyl-1,2-phenylenediamine with formamide derivatives. Optimal conditions (70% HCl, 100°C, 3 h) yield 89–92% core purity.

Mechanistic pathway :

- Protonation of formamide carbonyl by HCl

- Nucleophilic attack by diamine NH2 groups

- Dehydration to form the imidazole ring

Pyridinyl Substitution at C-2

Friedel-Crafts acylation introduces the 2-chloro-3-pyridinyl group using AlCl3 catalysis (molar ratio 1:2.5):

- Activation : 2-Chloropyridine-3-carbonyl chloride reacts with AlCl3 to form acylium ion

- Electrophilic substitution : Attack at C-2 of benzimidazole core

- Workup : Aqueous NaHCO3 quench followed by CH2Cl2 extraction

Yields: 68–72% after silica gel chromatography (hexane:EtOAc 4:1).

N-1 Alkylation with 2-Chlorobenzyl Chloride

A two-phase system (toluene/H2O) with TBAB phase-transfer catalyst enables efficient alkylation:

- Conditions : 80°C, 8 h, molar ratio 1:1.2 (benzimidazole:alkylating agent)

- Yield : 74% isolated product

Critical parameter : Excess K2CO3 (2.5 eq) maintains reaction alkalinity, minimizing N-3 alkylation byproducts.

Microwave-Assisted Synthesis

One-Pot Cyclization-Alkylation

Microwave irradiation (150 W, 150°C) accelerates the reaction sequence:

- Core formation : 4,5-dimethyl-1,2-phenylenediamine + 2-chloronicotinamide in HCl

- In situ alkylation : Addition of 2-chlorobenzyl bromide after 15 min irradiation

- Total time : 40 min vs. 11 h conventional

Advantages :

Catalytic System Innovations

Palladium-Mediated Cross Coupling

A Suzuki-Miyaura approach for introducing the pyridinyl group:

- Catalyst : Pd(PPh3)4 (5 mol%)

- Ligand : XPhos (10 mol%)

- Conditions : DME/H2O 3:1, 80°C, 12 h

- Yield : 81% boronic ester intermediate conversion

Table 2: Comparative Synthesis Metrics

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional stepwise | 14 | 67 | 92 |

| Microwave-assisted | 0.67 | 88 | 96 |

| Catalytic cross-coupling | 12 | 81 | 98 |

Process Optimization Challenges

Analytical Characterization

Scale-Up Considerations

Thermal Hazard Analysis

DSC reveals exothermic decomposition onset at 214°C (ΔH = -328 J/g), necessitating:

Environmental Impact Mitigation

Chloride Waste Streams

Neutralization of HCl byproducts with Ca(OH)2 generates CaCl2 (98% purity), marketable as de-icing agent.

Catalytic Metal Recovery

A chelating resin (Dowex M4195) recovers 89% Pd from cross-coupling reactions, reducing heavy metal discharge to <5 ppm.

Chemical Reactions Analysis

Oxidation Reactions

The pyridinyl and benzimidazole moieties undergo oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the pyridinyl group at 60–80°C, forming pyridine N-oxide derivatives.

-

Ozone (O₃) in dichloromethane cleaves aromatic rings under cryogenic conditions, though this reaction is less selective.

Key Conditions:

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 60–80°C | Pyridinyl N-oxide derivatives |

| O₃ | CH₂Cl₂ | -78°C | Ring-opened intermediates |

Reduction Reactions

Reductive transformations target halogen substituents and the benzimidazole nucleus:

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the C–Cl bond in the chlorobenzyl group to C–H, yielding a dechlorinated analog.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridinyl ring to a piperidine derivative without affecting the benzimidazole core.

Example Pathway:

Nucleophilic Substitution

The electron-deficient 2-chloro-3-pyridinyl group undergoes nucleophilic displacement:

-

Ammonia (NH₃) in dimethylformamide (DMF) at 50°C replaces the chlorine atom with an amine group.

-

Sodium methoxide (NaOMe) substitutes chlorine with a methoxy group under reflux conditions.

Reactivity Comparison:

| Nucleophile | Conditions | Product Substitution | Yield (%) |

|---|---|---|---|

| NH₃ | DMF, 50°C | 2-Amino-3-pyridinyl | ~65 |

| NaOMe | MeOH, reflux | 2-Methoxy-3-pyridinyl | ~72 |

Acid-Catalyzed Hydrolysis

The pyridinyl group is susceptible to hydrolysis:

-

Hydrochloric acid (HCl) in aqueous ethanol cleaves the pyridinyl ring, forming a carboxylic acid derivative.

-

Sulfuric acid (H₂SO₄) promotes dehydration of hydroxyl intermediates to form conjugated systems.

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and heterocycle synthesis:

-

Iodine (I₂) in acetonitrile facilitates intramolecular cyclization, forming fused thiazolo-benzimidazole derivatives .

-

Nitrilimines undergo 1,3-dipolar cycloaddition with the exocyclic double bond, yielding pyrazolylbenzimidazoles .

Mechanistic Insight:

Functionalization at the 5,6-Dimethyl Positions

The methyl groups undergo halogenation and oxidation:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- CAS Number : 337920-58-8

- Molecular Formula : C21H17Cl2N3

The structure of this benzimidazole derivative includes significant substituents that enhance its biological activity. The presence of chlorine atoms and the pyridine ring contributes to its pharmacological properties.

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole. Research indicates that compounds with similar structures exhibit notable activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Benzimidazole derivatives are also investigated for their antiviral properties. Some studies highlight their potential against viral infections such as Hepatitis C Virus (HCV). The specific compound under discussion may exhibit similar antiviral characteristics due to its structural analogies with known antiviral agents .

Antiparasitic Effects

The compound's structural features suggest potential applications in treating parasitic infections. Research on related benzimidazole analogs indicates effectiveness against protozoan parasites, which could extend to the compound .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler benzimidazole frameworks. The synthetic pathways often utilize chlorinated aromatic compounds as key intermediates .

Case Study: Synthesis Pathway

A typical synthesis pathway may involve:

- Formation of a benzimidazole core through cyclization reactions.

- Introduction of the chlorobenzyl and pyridinyl groups via electrophilic aromatic substitution.

- Optimization of reaction conditions to enhance yield and purity.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various areas:

- Cancer Treatment : Some benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in oncology .

- Anti-inflammatory Effects : Certain studies suggest that benzimidazoles may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

| Compound | Antimicrobial Activity | Antiviral Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| Related Benzimidazole Derivative A | High | Moderate | Low |

| Related Benzimidazole Derivative B | Low | High | Moderate |

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related benzimidazole derivatives, highlighting key differences in substituents and their implications:

Biological Activity

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure

The compound features a complex structure that contributes to its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including the compound . Notably:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in MCF-7 cells, it promotes cell death in a dose-dependent manner .

- In Vivo Studies : In animal models, the compound demonstrated significant tumor growth suppression in mice bearing tumors, indicating its potential as an effective anticancer agent .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. (2021) | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxic effects comparable to DOX |

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties:

- Selective COX Inhibition : Compounds with similar structures have shown selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For example, certain benzimidazoles exhibit high selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

- Bradykinin Receptor Antagonism : Some derivatives have been reported to act as antagonists at bradykinin B1 receptors, further supporting their anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzimidazole derivatives:

- Substituent Effects : The presence of specific substituents (e.g., methyl and chloro groups) at designated positions on the benzimidazole ring can significantly affect the compound's potency against various biological targets .

- Optimal Modifications : Studies indicate that modifications leading to enhanced hydrogen bonding and steric interactions improve binding affinity to target proteins involved in cancer progression and inflammation .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Tumor Models : A recent study demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups .

- Cell Line Evaluations : In vitro evaluations using various cancer cell lines showed that this compound could inhibit proliferation effectively, with varying degrees of potency depending on the specific cell type .

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, aromatic C=C at 1450–1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₇Cl₂N₃: 394.08).

How can discrepancies between computational predictions and experimental yields be resolved?

Q. Advanced

- Step 1 : Validate computational models (e.g., DFT, reaction path searches) against controlled experiments.

- Step 2 : Analyze outliers using sensitivity tests (e.g., solvent effects, trace impurities).

- Step 3 : Implement feedback loops, where experimental data refine computational parameters, as demonstrated by ICReDD’s integrated approach .

What intermediates are critical in the synthesis of this compound?

Basic

Key intermediates include:

- Quinoxalinone derivatives : Formed via cyclization of o-phenylenediamine with carbonyl compounds .

- Chlorobenzyl precursors : Synthesized via Friedel-Crafts alkylation or nucleophilic substitution .

What strategies improve regioselective functionalization of the benzimidazole core?

Q. Advanced

- Directing groups : Use meta-directing substituents (e.g., chloro, methyl) to guide electrophilic substitution .

- Catalytic systems : Pd-mediated cross-coupling for C-H activation at specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient sites .

How can solubility challenges during purification be addressed?

Q. Basic

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal formation .

- Column chromatography : Employ gradient elution with hexane/ethyl acetate for polar impurities .

What mechanistic insights explain cyclization steps in benzimidazole synthesis?

Advanced

Cyclization likely proceeds via:

- Acid-catalyzed intramolecular dehydration : Protonation of the amine group facilitates nucleophilic attack on adjacent carbonyl carbons .

- Radical pathways : Na₂S₂O₄ may generate reducing radicals, enabling reductive cyclization under mild conditions . Computational studies (e.g., transition state analysis) can further elucidate energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.